(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3NO3/c1-26-14-6-7-16(20)15(10-14)18(25)24-8-9-27-17(11-24)12-2-4-13(5-3-12)19(21,22)23/h2-7,10,17H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIUGNEQICNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, primarily starting with the substitution reactions to introduce bromine and methoxy groups to the phenyl ring. The synthesis then continues with the introduction of the trifluoromethyl phenyl group, followed by the morpholino ketone linkage formation. These steps often employ conditions like controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Example Synthetic Route:
Bromination of 5-methoxyphenyl to introduce the bromo group.
Coupling of the brominated methoxyphenyl with a morpholino ketone derivative.
Addition of the trifluoromethyl phenyl group through a substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up with optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors, automated synthesis machinery, and advanced purification techniques like chromatography may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: Can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific groups within the molecule.
Substitution: Halogen substitution or aromatic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
Depending on the reagents and conditions, products might include hydroxylated derivatives, reduced ketones, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for further functionalization and modification.
Biology
Its potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, it could be explored for its therapeutic potential, including its activity against specific biological targets.
Industry
Industrial applications might involve its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. The specific binding interactions, electron distribution, and steric effects play crucial roles in its biological activity. These interactions can influence various pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs and their key properties, synthesized from the provided evidence:
Key Structural and Functional Comparisons
Solubility and Bioavailability The amino and fluoro substituents in (2-amino-5-bromophenyl)(4-fluorophenyl)methanone confer slight solubility in polar solvents like DMSO, suggesting better aqueous compatibility than the target compound. Thiomorpholino substitution in (4-bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone may increase lipophilicity compared to morpholino-based analogs.
Potential Applications The morpholino ring in all analogs is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors) and CNS-targeting drugs. The trifluoromethyl group in the target compound and morpholino(3-(trifluoromethyl)phenyl)methanone aligns with trends in fluorinated drug development, enhancing metabolic stability and membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via multi-step Friedel-Crafts acylation or palladium-catalyzed coupling reactions. Key steps include:
Substrate Preparation : Start with brominated aromatic precursors (e.g., 2-bromo-5-methoxybenzoyl chloride) and functionalized morpholine derivatives.
Catalyst Selection : Use Lewis acids (AlCl₃) for acylation or Pd/Cu complexes for cross-coupling .
Solvent Optimization : Polar aprotic solvents (DCM, THF) enhance reactivity, while inert atmospheres prevent side reactions.
Yield Maximization : Monitor temperature (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride:morpholine derivative) to suppress byproducts like dehalogenated intermediates .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C).
- X-ray Crystallography : Resolves bond angles (e.g., morpholino ring puckering) and confirms stereochemistry. SHELX software is recommended for refinement .
- Mass Spectrometry : HRMS validates molecular weight (expected [M+H]⁺ ~475–480 Da) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Address them via:
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
- Prodrug Design : Modify the methoxy group to enhance bioavailability (e.g., ester prodrugs cleaved by serum esterases) .
- Target Engagement Studies : Employ SPR or thermal shift assays to confirm binding to intended receptors (e.g., kinase domains) .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to proteins (e.g., kinases). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
- MD Simulations : GROMACS assesses conformational stability over 100-ns trajectories.
- Limitations : Force fields may inaccurately model halogen bonding; experimental validation (e.g., ITC) is critical .
Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
